molecular formula C11H17N3O2S B3027686 (R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354019-51-4

(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B3027686
CAS No.: 1354019-51-4
M. Wt: 255.34
InChI Key: AHLKGYNZBNEUTI-MRVPVSSYSA-N
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Description

(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354019-51-4) is a chiral pyrrolidin-3-ol substituted pyrimidine derivative of significant interest in medicinal chemistry for the development of novel bispecific therapeutics. This compound is a key intermediate in the research and development of small molecules that target age-related macular degeneration (AMD) . Its core research value lies in its potential as a bispecific antagonist, capable of simultaneously inhibiting Retinol Binding Protein 4 (RBP4) and kinetically stabilizing Transthyretin (TTR) tetramers . By disrupting the RBP4-TTR-retinol complex, such antagonists reduce serum RBP4 levels, thereby diminishing the influx of retinol to the retina and inhibiting the accumulation of cytotoxic bisretinoids like A2E, a pathogenic factor in dry AMD . Concurrently, its TTR-stabilizing action prevents the dissociation and misfolding of TTR tetramers into amyloid fibrils, addressing a common age-related comorbidity known as senile systemic amyloidosis . With a molecular formula of C11H17N3O2S and a molecular weight of 255.34 g/mol, this compound is supplied at a high purity level to ensure reliable and reproducible experimental results . It is intended for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

(3R)-1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLKGYNZBNEUTI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167259
Record name 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354019-51-4
Record name 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354019-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring can be constructed through a series of condensation reactions.

    Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like ethyl iodide and methylthiol.

    Formation of the pyrrolidin-3-ol moiety: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound, with the CAS number 1354019-51-4, features a pyrrolidine ring substituted with a pyrimidine moiety. The presence of the ethoxy and methylthio groups enhances its biological activity and solubility, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to (R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol exhibit significant activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation by targeting specific kinases involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of acute myeloid leukemia (AML) cells by modulating protein kinase activity. This suggests potential applications in designing targeted therapies for hematological malignancies .

Neuroprotective Effects

There is emerging evidence that compounds containing pyrrolidine and pyrimidine structures may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems.

Case Study:
In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Activity Mechanism Reference
Protein Kinase InhibitionInhibits CDK4/CDK6 activity, leading to reduced cell proliferation
NeuroprotectionReduces oxidative stress in neuronal cells
AntimicrobialExhibits activity against certain bacterial strains

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available pyrimidine derivatives. Modifications to the structure can lead to derivatives with enhanced potency or selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The ethoxy and methylthio groups could play a role in binding to the target site, while the pyrrolidin-3-ol moiety might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Similarity Score Key Differences
(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol 1354019-51-4 C₁₁H₁₇N₃O₂S 255.34 6-ethoxy, 2-methylthio, (R)-pyrrolidin-3-ol
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol 1289388-29-9 C₁₂H₁₉N₃O₂ 237.30 6-ethoxy, piperidin-3-ylmethanol 0.86 Lacks methylthio; replaces pyrrolidine with piperidine; hydroxyl replaced by methanol
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride 3270-97-1 C₂₁H₃₂Cl₂N₄O₂ 467.41 4-methyl, bis(piperidin-3-ylmethoxy) 0.60 Additional methyl and methoxy groups; dihydrochloride salt
2,4-Diamino-6-methoxypyrimidine 186435-66-5 C₅H₈N₄O 140.15 6-methoxy, 2,4-diamino 0.60 Simplified structure with amino groups; lacks sulfur and complex heterocycles
6-Amino-2-methoxypyrimidin-4-ol 3270-97-1 C₅H₇N₃O₂ 141.13 6-amino, 2-methoxy, 4-hydroxy 0.59 Hydroxy and amino substituents; smaller molecular weight

Key Structural and Functional Insights

Methylthio Group: The target compound’s 2-methylthio substituent distinguishes it from analogs like (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, which lacks sulfur. This group enhances lipophilicity and may influence binding interactions in biological systems .

Pyrrolidine vs. Piperidine: The (R)-pyrrolidin-3-ol moiety introduces a 5-membered ring with a hydroxyl group, contrasting with the 6-membered piperidine ring in analogs.

Ethoxy Substituent: Shared with (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, the 6-ethoxy group likely contributes to electronic effects on the pyrimidine ring.

Implications of Structural Variations

  • Solubility: The methanol group in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol may improve aqueous solubility compared to the target compound’s hydroxyl group.
  • Metabolic Stability : The methylthio group in the target compound could increase metabolic stability by resisting oxidative degradation compared to sulfur-free analogs.
  • Target Specificity : The stereospecific (R)-configuration may enhance enantioselective interactions with chiral biological targets, a feature absent in racemic or simpler analogs .

Biological Activity

(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C13H21N3O2S
  • Molecular Weight : 283.39 g/mol
  • CAS Number : 1353946-46-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy .
  • Nucleotide Biosynthesis : It may affect nucleotide metabolism, which is crucial for both cellular growth and viral replication. Inhibition of the pyrimidine synthesis pathway has been linked to antiviral effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • A431 Vulvar Epidermal Carcinoma Cell Line : The compound significantly inhibited cell migration and invasion .

Antiviral Activity

The compound has shown potential antiviral activity by targeting the pyrimidine biosynthesis pathway. Inhibiting this pathway can lead to reduced viral replication in host cells, making it a promising candidate for further antiviral drug development .

Study 1: Synthesis and Evaluation

A study conducted by Colombeau et al. (2008) synthesized several pyrimidine derivatives, including this compound. The results indicated that these derivatives exhibited promising anticancer activity in vitro, with specific emphasis on their ability to inhibit cell migration and invasion .

Study 2: Antiviral Effects

In a study exploring the effects of nucleotide biosynthesis inhibitors on hepatitis E virus (HEV), compounds similar to this compound were shown to enhance antiviral activity by depleting purine nucleotides essential for viral replication .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AnticancerA431 Vulvar CarcinomaInhibition of proliferation, migration, invasion
AntiviralHepatitis E VirusReduced viral replication via nucleotide depletion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
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(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

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